5-Bromo-N-ethyl-2-isobutoxynicotinamide 5-Bromo-N-ethyl-2-isobutoxynicotinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17449726
InChI: InChI=1S/C12H17BrN2O2/c1-4-14-11(16)10-5-9(13)6-15-12(10)17-7-8(2)3/h5-6,8H,4,7H2,1-3H3,(H,14,16)
SMILES:
Molecular Formula: C12H17BrN2O2
Molecular Weight: 301.18 g/mol

5-Bromo-N-ethyl-2-isobutoxynicotinamide

CAS No.:

Cat. No.: VC17449726

Molecular Formula: C12H17BrN2O2

Molecular Weight: 301.18 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-N-ethyl-2-isobutoxynicotinamide -

Specification

Molecular Formula C12H17BrN2O2
Molecular Weight 301.18 g/mol
IUPAC Name 5-bromo-N-ethyl-2-(2-methylpropoxy)pyridine-3-carboxamide
Standard InChI InChI=1S/C12H17BrN2O2/c1-4-14-11(16)10-5-9(13)6-15-12(10)17-7-8(2)3/h5-6,8H,4,7H2,1-3H3,(H,14,16)
Standard InChI Key JBWMZOKCFATJMQ-UHFFFAOYSA-N
Canonical SMILES CCNC(=O)C1=C(N=CC(=C1)Br)OCC(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 5-bromo-N-ethyl-2-isobutoxynicotinamide is C₁₂H₁₇BrN₂O₂, with a molecular weight of 301.19 g/mol. This is derived from its pyridine core (C₅H₃N), bromine substitution, isobutoxy chain (C₄H₉O), and ethylcarboxamide group (C₃H₇NO) .

Structural Features

  • Pyridine Ring: Serves as the aromatic backbone.

  • Bromine Substituent: At position 5, enhancing electrophilic reactivity.

  • Isobutoxy Group: A branched alkoxy chain at position 2, influencing solubility and steric interactions.

  • Ethylcarboxamide: At position 3, contributing to hydrogen-bonding potential and pharmacological activity .

Table 1: Structural Comparison with Methoxy Analog

Property5-Bromo-N-ethyl-2-isobutoxynicotinamide5-Bromo-N-ethyl-2-methoxynicotinamide
Molecular FormulaC₁₂H₁₇BrN₂O₂C₉H₁₁BrN₂O₂
Molecular Weight (g/mol)301.19259.10
Substituent at Position 2Isobutoxy (C₄H₉O)Methoxy (CH₃O)
Key ApplicationsPharmaceutical intermediatesBiochemical research

Physical and Chemical Properties

Physicochemical Parameters

While specific data on melting point, solubility, and logP are scarce, inferences can be drawn from structural analogs:

  • Solubility: Likely low in water due to the hydrophobic isobutoxy group but soluble in organic solvents like ethyl acetate or DMSO .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions due to the carboxamide and ether linkages .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks for N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and C-Br stretch (~600 cm⁻¹).

  • NMR: Pyridine protons (δ 7.5–8.5 ppm), isobutoxy methyl groups (δ 1.0–1.2 ppm), and ethylcarboxamide signals (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for NHCH₂) .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, as inferred from patent literature :

  • Bromination: Introduction of bromine to a nicotinamide precursor.

  • Alkoxylation: Nucleophilic substitution with isobutanol to install the isobutoxy group.

  • Amidation: Reaction with ethylamine to form the carboxamide.

Example Protocol (Hypothetical):

  • Step 1: 2-Hydroxynicotinamide is treated with PBr₃ to yield 5-bromo-2-hydroxynicotinamide.

  • Step 2: Alkylation with isobutyl bromide in the presence of K₂CO₃ produces 5-bromo-2-isobutoxynicotinamide.

  • Step 3: Ethylamine coupling via EDC/HOBt chemistry forms the final product .

Purification and Characterization

  • Column Chromatography: Silica gel with hexane/ethyl acetate gradients .

  • Mass Spectrometry: ESI-MS m/z 301.19 (M+H⁺) .

Applications in Research and Industry

Pharmaceutical Development

The compound’s structural similarity to kinase inhibitors (e.g., nicotinamide analogs) suggests potential in:

  • Kinase Inhibition: Modulating enzymes like PI3K or mTOR, as seen in related carboxamides .

  • Anticancer Agents: Bromine’s electron-withdrawing effects may enhance DNA intercalation .

Chemical Intermediate

Used in synthesizing complex heterocycles for drug discovery, leveraging its reactive bromine and amide groups .

Hazard TypePrecautionary MeasureFirst Aid Response
Skin ContactWear nitrile glovesWash with soap and water; seek medical help
Eye ExposureSafety gogglesRinse eyes immediately; consult physician
InhalationUse respirators in poorly ventilated areasMove to fresh air; monitor breathing

Regulatory and Environmental Considerations

Disposal Guidelines

  • Waste Classification: Hazardous organic bromide .

  • Disposal Method: Incineration at approved facilities .

Environmental Impact

  • Persistence: Likely low due to hydrolytic instability.

  • Bioaccumulation: Unlikely given moderate logP (~2.5 estimated).

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